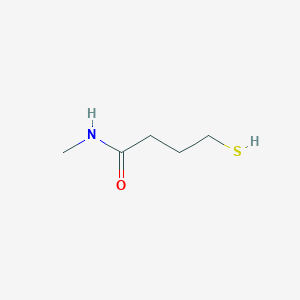

N-methyl-4-sulfanylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis Techniques

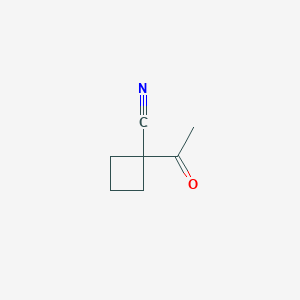

N-methyl-4-sulfanylbutanamide, through related compounds and methodologies, finds application in the development of synthetic methodologies, particularly in the formation of compounds containing an all-carbon quaternary center. The metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides illustrate this application, facilitating the one-step formation of two new C-C bonds. This process employs organic peroxides as the methyl resource, demonstrating excellent functional group tolerance and broad substrate scope (Tan et al., 2016).

Insecticide Development

The chemistry and mode of action of sulfoximines, including sulfoxaflor, highlight the utility of N-methyl-4-sulfanylbutanamide analogues in developing new classes of insecticides. Sulfoxaflor, in particular, shows high efficacy against a range of sap-feeding insects, many of which are resistant to other insecticides. Its unique mode of action as an agonist at insect nicotinic acetylcholine receptors (nAChRs) sets it apart from neonicotinoids and other nAChR-targeting insecticides. This difference is crucial for managing resistance and maintaining effective control over pest populations (Sparks et al., 2013).

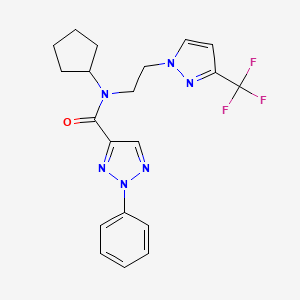

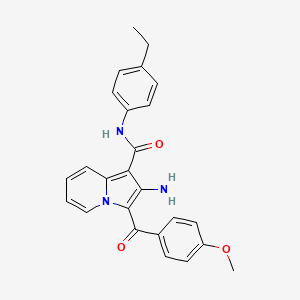

Pharmaceutical Research

The exploration of N-methyl-4-sulfanylbutanamide derivatives extends into pharmaceutical research, especially in the design and synthesis of novel compounds with potential therapeutic applications. For instance, derivatives such as (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide demonstrate potent matrix metalloproteinase inhibitory activity. Such compounds are synthesized through efficient methods and evaluated for their potential in treating various diseases, highlighting the compound's role in advancing medicinal chemistry (Wagner et al., 2009).

Alternative Pest Management Strategies

In the search for alternatives to hazardous chemicals like methyl bromide, N-methyl-4-sulfanylbutanamide-related studies contribute to identifying safer and more environmentally friendly pest management solutions. Research in this area focuses on understanding the efficacy of various compounds, including those related to N-methyl-4-sulfanylbutanamide, in controlling pests without the adverse environmental impact associated with traditional fumigants (Fields & White, 2002).

Wirkmechanismus

Target of Action

N-methyl-4-sulfanylbutanamide, like other sulfonamides, primarily targets the enzyme Beta-secretase 1 . This enzyme plays a crucial role in the human body, particularly in the cleavage of amyloid precursor protein, which is a critical step in the formation of amyloid beta, a protein involved in Alzheimer’s disease.

Mode of Action

It is known that sulfonamides generally act as competitive inhibitors of bacterial dna synthesis . They interfere with the function of enzymes involved in the synthesis of folic acid, a vital component for DNA replication in bacteria. This interference prevents the bacteria from multiplying, thereby inhibiting their growth .

Biochemical Pathways

Given its structural similarity to other sulfonamides, it may influence pathways related toNAD metabolism . NAD is a crucial coenzyme involved in numerous metabolic processes, including redox reactions, signaling pathways, and post-translational modifications .

Pharmacokinetics

Sulfonamides generally have poor oral bioavailability due to extensive first-pass metabolism . They are primarily metabolized by cytochrome P450 enzymes, particularly CYP3A and CYP2B6 .

Result of Action

Sulfonamides, in general, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Eigenschaften

IUPAC Name |

N-methyl-4-sulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-6-5(7)3-2-4-8/h8H,2-4H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXUUHQMQWBEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-sulfanylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid](/img/structure/B2914735.png)

![Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2914740.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)